molecular formula C16H17BrN2O2S B3830757 2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B3830757
M. Wt: 381.3 g/mol
InChI Key: YSEJVOYGXGXRHH-LDADJPATSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a brominated phenoxy group, a thiophene ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with thiophene-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The bromine atom on the phenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group and the thiophene ring play crucial roles in binding to these targets, while the hydrazide moiety is involved in hydrogen bonding and other interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of these structural features, which confer specific chemical reactivity and biological activity not found in the individual components.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-10-7-13(17)8-11(2)16(10)21-9-15(20)19-18-12(3)14-5-4-6-22-14/h4-8H,9H2,1-3H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEJVOYGXGXRHH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN=C(C)C2=CC=CS2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N/N=C(\C)/C2=CC=CS2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Reactant of Route 6
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2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

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